Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B8367465 1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone

1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone

Cat. No. B8367465
M. Wt: 204.22 g/mol
InChI Key: ZOODBAVWYLUHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093402B2

Procedure details

1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone (0.30 g, 1.47 mmol) is oxidized to the desired acid according to the procedure described for the synthesis of (7-Cyano-1H-benzimidazol-1-yl)acetic acid (step f, intermediate 14) to give the desired product (0.24 g, 75%).
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[C:9]([C:13](=[O:15])[CH3:14])=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1.C(C1C2N(CC(O)=[O:29])C=NC=2C=CC=1)#N>>[C:13]([C:9]1[C:8]2[N:4]([CH2:3][C:2]([OH:29])=[O:1])[CH:5]=[N:6][C:7]=2[CH:12]=[CH:11][CH:10]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OCCN1C=NC2=C1C(=CC=C2)C(C)=O
Step Two
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=CC2=C1N(C=N2)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=CC2=C1N(C=N2)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC2=C1N(C=N2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.